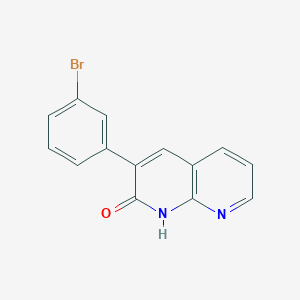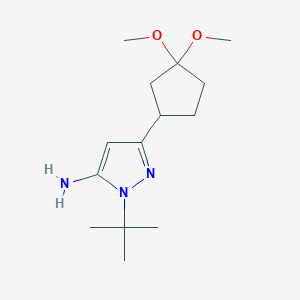
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a tert-butyl group and a 3,3-dimethoxycyclopentyl group, making it a subject of study for its reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.
Attachment of the 3,3-dimethoxycyclopentyl group: This can be done through a substitution reaction using a suitable cyclopentyl derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine stands out due to its unique combination of substituents on the pyrazole ring. Similar compounds may include:
1-(tert-Butyl)-3-(cyclopentyl)-1H-pyrazol-5-amine: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(tert-Butyl)-3-(3,3-dimethoxycyclohexyl)-1H-pyrazol-5-amine: Features a cyclohexyl group instead of a cyclopentyl group, potentially altering its chemical properties and applications.
The presence of the 3,3-dimethoxycyclopentyl group in this compound contributes to its distinct reactivity and potential for unique applications in scientific research.
Properties
Molecular Formula |
C14H25N3O2 |
|---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
2-tert-butyl-5-(3,3-dimethoxycyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C14H25N3O2/c1-13(2,3)17-12(15)8-11(16-17)10-6-7-14(9-10,18-4)19-5/h8,10H,6-7,9,15H2,1-5H3 |
InChI Key |
QOAXYSDYEOLOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCC(C2)(OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
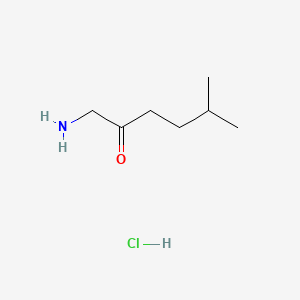
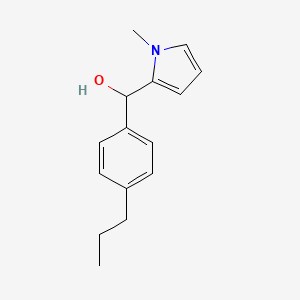
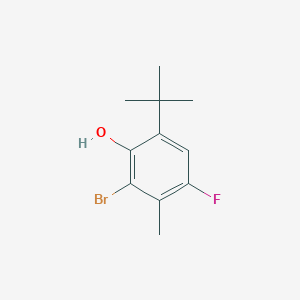
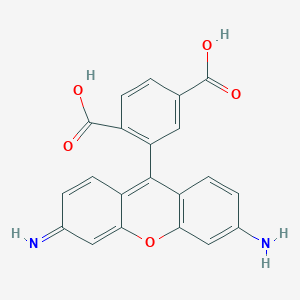

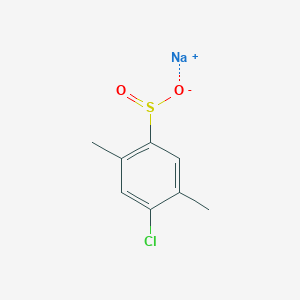
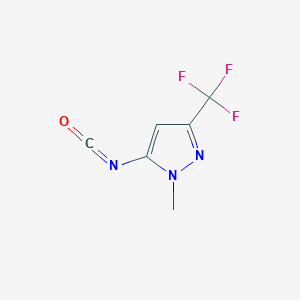
![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)
![4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13918690.png)
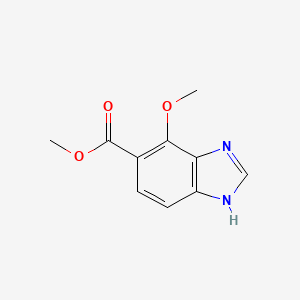
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
